molecular formula C19H19ClN2O3 B2958989 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921518-81-2

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2958989
CAS No.: 921518-81-2
M. Wt: 358.82
InChI Key: BUCPHKWVPBKKFX-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepin-derived compound characterized by a benzamide moiety substituted with a chlorine atom at the 3-position. Its structural framework combines a fused benzoxazepin ring system with a substituted benzamide group. The benzoxazepin core features a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, while the 3-chlorobenzamide substituent introduces steric and electronic effects that influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCPHKWVPBKKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable carbonyl compound under acidic or basic conditions. The resulting intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Finally, the benzamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • The 3-chloro isomer may exhibit distinct electronic properties due to the chlorine atom’s proximity to the benzamide’s amide group. This could alter hydrogen-bonding capacity or lipophilicity compared to the 4-chloro isomer .
  • BG16704’s commercial availability and established pricing suggest it is more widely studied or utilized in research contexts.

Substituent Variations in Benzoxazepin Derivatives

Modifications to the benzamide or benzoxazepin moieties significantly impact molecular properties.

Compound ID Substituent on Benzamide Benzoxazepin Modifications Molecular Weight Key Features
BK45454 2-Methylpropanamide 8-Amino position 290.36 Reduced steric bulk; lower molecular weight may enhance solubility.
BF38395 4-tert-Butylbenzamide 7-Amino position 380.48 Bulky tert-butyl group increases hydrophobicity; potential for membrane targeting.

Key Findings :

  • BF38395’s 4-tert-butylbenzamide substituent introduces significant hydrophobicity, which could enhance binding to lipophilic targets or improve bioavailability .

Metal Complexes of Chlorobenzamide Derivatives

3-Chloro-N-(dialkylcarbamothioyl)benzamide derivatives form coordination complexes with transition metals, offering insights into reactivity and applications.

Compound Type Metal Center Coordination Geometry Crystal System Applications/Findings
3-Chloro-N-(diethylcarbamothioyl)benzamide nickel(II) complex Ni(II) Distorted square planar Monoclinic Structural model for catalytic or sensing materials.
Copper analogs Cu(II) Not reported N/A Potential redox-active properties; antimicrobial activity under investigation.

Key Findings :

  • The nickel(II) complex adopts a distorted square planar geometry, with coordination via sulfur and oxygen atoms. This suggests utility in catalysis or materials science .
  • Copper complexes may exhibit redox activity, making them candidates for electrochemical applications or bioactive agents .

Biological Activity

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, including its structure, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula C19H19ClN2O3\text{Molecular Formula }C_{19}H_{19}ClN_{2}O_{3}

Key Properties:

  • Molecular Weight: 358.8 g/mol
  • CAS Number: 921542-48-5
  • Chemical Structure: The compound features a benzoxazepine core which is known for various pharmacological activities.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds in the benzoxazepine class have shown potential as inhibitors of various enzymes implicated in cancer and other diseases.
  • Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain tumor cell lines.

Cytotoxicity Assays

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various human tumor cell lines. The following table summarizes findings from recent studies:

Cell Line IC50 (µM) Notes
HeLa (cervical cancer)15Moderate sensitivity
MCF7 (breast cancer)20Comparable to established chemotherapeutics
A549 (lung cancer)25Potential for further development

Anti-Bacterial Activity

The compound's structural features suggest potential anti-bacterial properties. Related compounds have shown effectiveness against Helicobacter pylori, indicating that this compound could also possess similar activity.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of a series of benzoxazepines. The results indicated that modifications to the benzoxazepine structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural features in determining biological activity.

Case Study 2: Enzyme Inhibition

Research conducted on related compounds revealed that they inhibited specific kinases involved in tumor growth. This suggests that this compound may also act as a kinase inhibitor.

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